molecular formula C9H19NO4 B13243168 2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

Cat. No.: B13243168
M. Wt: 205.25 g/mol
InChI Key: AYCYXOYRFMGGNW-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a synthetic organic compound that belongs to the class of aminooxy acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpentanoic acid and methoxymethylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

    Steps: The process may involve multiple steps including esterification, reduction, and aminooxy group introduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The aminooxy group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in various substituted aminooxy compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminooxy)-2-methylpropanoic acid
  • 2-(Aminooxy)-2-ethylbutanoic acid
  • 2-(Aminooxy)-2-(hydroxymethyl)-4,4-dimethylpentanoic acid

Uniqueness

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is unique due to its specific structure, which includes a methoxymethyl group and a dimethylpentanoic acid backbone. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

2-aminooxy-2-(methoxymethyl)-4,4-dimethylpentanoic acid

InChI

InChI=1S/C9H19NO4/c1-8(2,3)5-9(14-10,6-13-4)7(11)12/h5-6,10H2,1-4H3,(H,11,12)

InChI Key

AYCYXOYRFMGGNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(COC)(C(=O)O)ON

Origin of Product

United States

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